molecular formula C30H32Cl3N3O4 B1625294 Valategrast CAS No. 220847-86-9

Valategrast

Cat. No. B1625294
M. Wt: 604.9 g/mol
InChI Key: VZVNFRFMDNFPOM-VWLOTQADSA-N
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Description

Valategrast is a synthetic peptide compound that acts as an antagonist for both α4β1 and α4β7 integrins. These integrins play crucial roles in leukocyte adhesion and migration, particularly in inflammatory processes within the respiratory airways .


Molecular Structure Analysis

Valategrast’s molecular formula is C30H32Cl3N3O4 . It is a small molecule with a well-defined structure. The compound’s 2D structure can be visualized, highlighting its interactions with α4β1 and α4β7 integrins. The precise arrangement of atoms and functional groups determines its biological activity .

Scientific Research Applications

Epilepsy and Seizure Management

Valproate demonstrates a broad spectrum of activity against seizures of various types. It is particularly effective for complex partial seizures and secondarily generalized tonic-clonic seizures. A study compared valproate with carbamazepine, revealing that while both are comparably effective for secondarily generalized tonic-clonic seizures, carbamazepine provides better control for complex partial seizures (Mattson, Cramer, & Collins, 1992). Moreover, valproate is a powerful adjunct in the treatment of intractable epilepsy, showing effectiveness in patients with generalized seizures (Adams, Luders, & Pippenger, 1978).

Neurological and Psychiatric Conditions

Valproate exhibits efficacy in the management of conditions such as cyclic vomiting syndrome (CVS) in children, showcasing its versatility beyond epilepsy treatment. In a trial, valproate significantly reduced the frequency of CVS attacks, demonstrating its effectiveness in managing severe cases (Hikita et al., 2009). Additionally, valproate has been associated with neurological conditions such as migraine. Studies indicate that valproate may have a prophylactic effect on migraine, supporting its use in migraine management (Tvedskov et al., 2004).

Cognitive and Psychological Effects

Valproate has been studied for its impact on human anxiety-like behavior, demonstrating anxiolytic properties in healthy humans. This finding suggests potential clinical trials for valproate in anxiolytic treatment (Bach, Korn, Vunder, & Bantel, 2018). Moreover, valproate's effect on cognitive functions has been explored, with research indicating that it has a relatively benign neuropsychological side effects profile, making it a cognitively safe option for seizure control and mood stabilization (Dikmen, Machamer, Winn, Anderson, & Temkin, 2000).

properties

IUPAC Name

2-(diethylamino)ethyl (2S)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32Cl3N3O4/c1-4-36(5-2)16-17-40-30(39)25(35-28(37)26-19(3)8-6-9-22(26)31)18-20-12-14-21(15-13-20)34-29(38)27-23(32)10-7-11-24(27)33/h6-15,25H,4-5,16-18H2,1-3H3,(H,34,38)(H,35,37)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVNFRFMDNFPOM-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC(=O)[C@H](CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32Cl3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valategrast

CAS RN

220847-86-9
Record name Valategrast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220847869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VALATEGRAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06DM4KX7JG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
N Halland, H Blum, C Buning… - ACS Medicinal …, 2014 - ACS Publications
… (11) In order to obtain novel compounds in this highly competitive field we decided to prepare macrocyclic analogues of Firategrast and Valategrast and test them for integrin α2β1 …
Number of citations: 24 pubs.acs.org
P Vanderslice, DG Woodside - New drugs and targets for asthma and …, 2010 - karger.com
… Patients were treated orally for 12 weeks with valategrast at … In addition, all of the valategrast treatment groups showed … to discontinue the development of valategrast for asthma and …
Number of citations: 6 karger.com
DG Woodside, P Vanderslice - BioDrugs, 2008 - Springer
… However, recent positive phase II clinical trials with a small-molecule selectin antagonist (bimosiamose) and a small-molecule integrin α4β1 antagonist (valategrast [R411]), have …
Number of citations: 89 link.springer.com
GM Walsh - Recent patents on inflammation & allergy drug …, 2010 - ingentaconnect.com
… However, a recent clinical trial of an oral α4β1 antagonist valategrast demonstrated … patients who had their inhaled GC therapy withdrawn prior to treatment with valategrast [29]. …
Number of citations: 18 www.ingentaconnect.com
X Liang, Y Lai - Expert Opinion on Drug Metabolism & Toxicology, 2021 - Taylor & Francis
… (A) the biphasic PK curve (blue) was from the valategrast monkey IV PK in control group … (B) the biphasic PK curve with inhibitor was from the valategrast monkey IV PK in the treatment …
Number of citations: 7 www.tandfonline.com
GM Walsh - Expert Opinion on Emerging Drugs, 2008 - Taylor & Francis
… an oral α4β1 antagonist, valategrast, demonstrated … valategrast . Unfortunately, despite this apparently successful outcome, Roche has discontinued further development of valategrast – …
Number of citations: 34 www.tandfonline.com
S Thangapandian, S John, S Sakkiah… - Chemical Biology & …, 2011 - Wiley Online Library
Very late antigen‐4 (VLA‐4) is an integrin protein, and its antagonists are useful as anti‐inflammatory drugs. The aim of this study is to discover novel virtual lead compounds to use …
Number of citations: 13 onlinelibrary.wiley.com
GM Walsh, AJ Robinson, P Wu - The Open Allergy Journal, 2008 - benthamopen.com
… However, a recent clinical trial of an oral α41 antagonist valategrast demonstrated … patients who had their inhaled GC therapy withdrawn prior to treatment with valategrast [22]. …
Number of citations: 2 benthamopen.com
S Shishido, H Bönig, YM Kim - Frontiers in oncology, 2014 - frontiersin.org
… For example, R-411 (valategrast), is metabolized to its active form RO0270608, which immediately reversed the binding of leukocytes to VCAM-1 (96). In early clinical trials, this …
Number of citations: 95 www.frontiersin.org
JW Tilley - Expert Opinion on Therapeutic Patents, 2008 - Taylor & Francis
Background: Together with β2 integrins and selectins, α4 integrins mediate lymphocyte arrest, extravasation and migration to sites of inflammation. They have been validated as …
Number of citations: 27 www.tandfonline.com

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